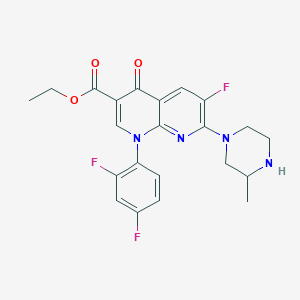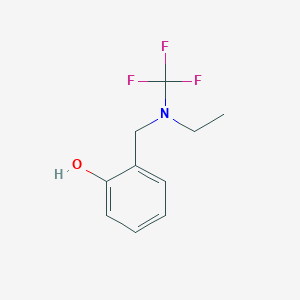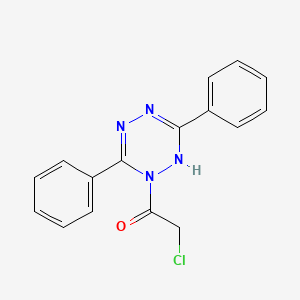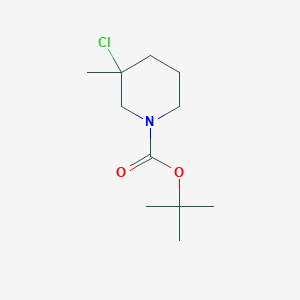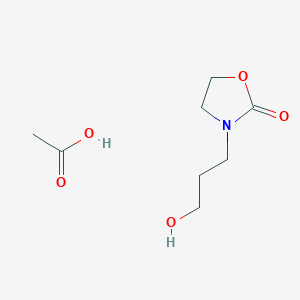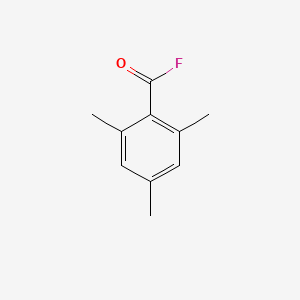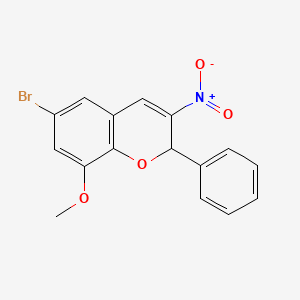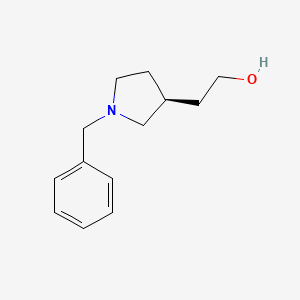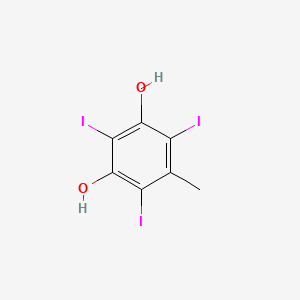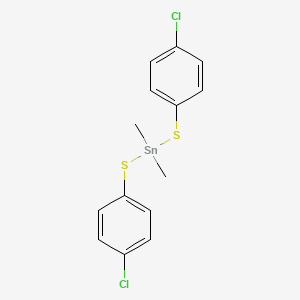
Stannane, bis(p-chlorophenylthio)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, bis(p-chlorophenylthio)dimethyl- is a chemical compound with the molecular formula C14H14Cl2S2Sn. It is also known as bis(p-chlorophenylthio)dimethyltin. This compound is characterized by the presence of two p-chlorophenylthio groups attached to a dimethylstannane core. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of stannane, bis(p-chlorophenylthio)dimethyl- typically involves the reaction of dimethyltin dichloride with p-chlorothiophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Stannane, bis(p-chlorophenylthio)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The p-chlorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Stannane, bis(p-chlorophenylthio)dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of stannane, bis(p-chlorophenylthio)dimethyl- involves its interaction with molecular targets through its p-chlorophenylthio groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Stannane, bis(p-chlorophenylthio)dimethyl- can be compared with other similar compounds, such as:
Bis(dodecylthio)dimethylstannane: This compound has longer alkyl chains, which can affect its solubility and reactivity.
Bis(butylthio)dimethylstannane: This compound has shorter alkyl chains, leading to different physical and chemical properties.
The uniqueness of stannane, bis(p-chlorophenylthio)dimethyl- lies in its specific combination of p-chlorophenylthio groups and dimethylstannane core, which imparts distinct reactivity and applications .
Properties
CAS No. |
55216-04-1 |
|---|---|
Molecular Formula |
C14H14Cl2S2Sn |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
bis[(4-chlorophenyl)sulfanyl]-dimethylstannane |
InChI |
InChI=1S/2C6H5ClS.2CH3.Sn/c2*7-5-1-3-6(8)4-2-5;;;/h2*1-4,8H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
HJXJNGKSLLTUAZ-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



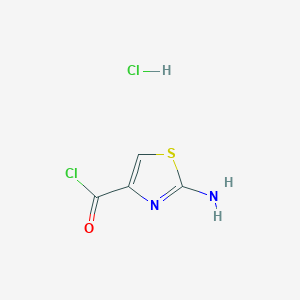
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
